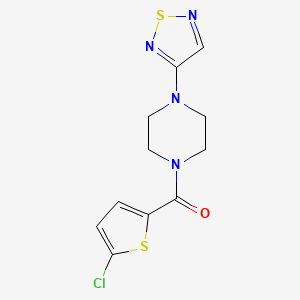

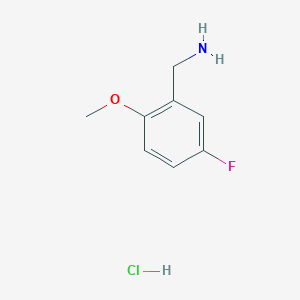

![molecular formula C19H19NO4S B2930907 (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid CAS No. 327093-81-2](/img/structure/B2930907.png)

(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

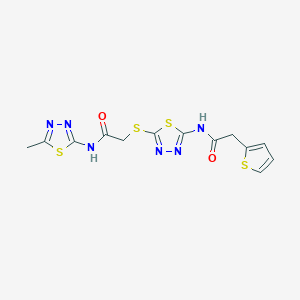

The compound is a derivative of 2,3-Dihydroquinazolin-4(1H)-one , which has been studied for its antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,3-Dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their antibacterial properties .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tetrahydroquinoline derivatives are known to exhibit a wide range of medicinal benefits, such as anti-asthmatic, anti-inflammatory, antimalarial, anticancer , and antibiotic activities. They form the basis of many bioactive natural substances and potential drugs .

Synthetic Organic Chemistry

These compounds possess high reactivity and a wide spectrum of chemical properties, making them important in synthetic organic chemistry for developing new methods and advancing medicinal chemistry .

Catalysis

Heterogeneous catalysts have been explored for the C(1)-functionalization of tetrahydroquinolines with alkynes, indicating their use in catalytic processes .

Pharmaceutical Synthesis

The pharmaceutically significant tetrahydroquinoline derivatives can be constructed via various synthesis methods, such as cascade reactions involving Knoevenagel condensation and cyclization processes .

Electrochemical Synthesis

Tetrahydroquinoline derivatives can be synthesized via electrochemical methods, which offer selective synthesis at room temperature using acetonitrile as both a hydrogen source and a cyanomethyl precursor .

Anticancer Drug Research

Tetrahydroquinoline derivatives have been designed to target specific enzymes like lysine-specific demethylase 1 (LSD1), which is significant in anticancer drug research .

Propiedades

IUPAC Name |

(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWNIGYPDKEQFP-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)

![8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2930838.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)